(Z)-3-(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
(Z)-3-(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:
- Formation of the benzimidazole ring through condensation reactions.
- Introduction of the pyrrolidine group via nucleophilic substitution.
- Formation of the enenitrile moiety through aldol condensation or similar reactions.
- Methoxylation reactions to introduce methoxy groups at specific positions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution reagents such as halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield ketones or carboxylic acids.
- Reduction may produce primary or secondary amines.
- Substitution reactions can result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (Z)-3-(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile would depend on its specific interactions with molecular targets. Potential mechanisms include:
- Binding to enzymes or receptors, thereby modulating their activity.
- Interacting with nucleic acids, affecting gene expression or replication.
- Disrupting cellular membranes or other structures.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-3-(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile include:
- Compounds with benzimidazole cores.
- Molecules containing pyrrolidine rings.
- Enenitrile derivatives with various substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(Z)-3-(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-28-17-6-7-18-19(12-17)26-23(25-18)16(14-24)10-15-11-22(30-3)20(13-21(15)29-2)27-8-4-5-9-27/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,25,26)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKBBBWYJQVDHY-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3OC)N4CCCC4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3OC)N4CCCC4)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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